The compound H-Tyrosine-Phenylalanine-Asparagine-Lysine-Proline-Threonine-Glycine-Tyrosine-Glycine-Serine-Serine-Serine-Arginine-Arginine-Alanine-Proline-Glutamine-Threonine-OH is a peptide composed of 18 amino acids. It is important to note that peptides like this one play crucial roles in biological systems, including hormone regulation, neurotransmission, and cellular signaling. This peptide's sequence includes both hydrophobic and hydrophilic residues, which can influence its structure and function in biological contexts.
Peptides such as H-Tyrosine-Phenylalanine-Asparagine-Lysine-Proline-Threonine-Glycine-Tyrosine-Glycine-Serine-Serine-Serine-Arginine-Arginine-Alanine-Proline-Glutamine-Threonine-OH can be derived from natural sources or synthesized through various chemical methods. The specific sequence may be found in certain biological contexts, potentially related to neuropeptides or signaling molecules.
This compound can be classified as a biologically active peptide, specifically a neuropeptide due to its potential roles in the nervous system. The presence of aromatic amino acids like tyrosine and phenylalanine suggests it may have specific interactions with receptors or enzymes.
The synthesis of H-Tyrosine-Phenylalanine-Asparagine-Lysine-Proline-Threonine-Glycine-Tyrosine-Glycine-Serine-Serine-Serine-Arginine-Arginine-Alanine-Proline-Glutamine-Threonine-OH can be achieved through Solid Phase Peptide Synthesis (SPPS). This method involves the following steps:
The choice of coupling reagents (e.g., Dicyclohexylcarbodiimide) and conditions (e.g., temperature, solvent) can significantly affect yield and purity. The use of high-performance liquid chromatography (HPLC) is often employed for purification after synthesis to ensure that the final product is free from impurities and by-products .
The molecular structure of H-Tyrosine-Phenylalanine-Asparagine-Lysine-Proline-Threonine-Glycine-Tyrosine-Glycine-Serine-Serine-Serine-Arginine-Arginine-Alanine-Proline-Glutamine-Threonine-OH can be represented as follows:
The molecular weight and specific structural data would typically be determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the peptide's conformation and stability under various conditions.
Peptides like H-Tyrosine-Phenylalanine-Asparagine-Lysine-Proline-Threonine-Glycine-Tyrosine-Glycine-Serine-Serine-Serine-Arginine-Arginine-Alanine-Proline-Glutamine-Threonine-OH undergo various chemical reactions, including:
Understanding these reactions is crucial for predicting the stability and lifespan of the peptide in biological systems. Techniques such as chromatography are often used to monitor these reactions over time .
The mechanism of action for peptides like H-Tyrosine-Phenylalanine-Asparagine-Lysine-Proline-Threonine-Glycine-Tyrosine-Glycine-Serine-Serine-Serine-Arginine-Arginine-Alanine-Proline-Glutamine-Threonine-OH typically involves binding to specific receptors on cell membranes, triggering intracellular signaling pathways that lead to physiological responses. This can include modulation of neurotransmitter release or activation of second messenger systems .
Experimental studies using receptor assays or cellular models can elucidate the specific pathways activated by this peptide.
Peptides generally exhibit properties such as solubility in water, depending on their amino acid composition. H-Tyrosine-Phenylalanine-Asparagine-Lysine-Proline-Threonine-Glycine-Tyrosine-Glycine-Serine-Serpine-Arginie-Arginie-Alanine-Proline-Qutamine-Threonin-OH is likely soluble in aqueous solutions due to its polar amino acids.
The chemical stability of this peptide can be influenced by factors such as pH, temperature, and presence of enzymes or other chemicals that might catalyze degradation reactions .
Peptides like H-Tyrosine-Phenylalanine-Asparagine-Lysine-Proline-Threonine-Glycine-Tyrosine-Glycine-Serpine-Arginie-Arginie-Alanine-Proline-Qutamine-Threonin-OH have numerous applications in scientific research:
The primary structure of H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH has been unequivocally established through tandem analytical techniques. Edman degradation sequentially cleaved N-terminal residues, confirming the identity and order of the first six amino acids as Tyr-Phe-Asn-Lys-Pro-Thr [3] [6]. Subsequent electrospray ionization mass spectrometry (ESI-MS) validated the full sequence by yielding an observed molecular mass of 1,965.4 Da (theoretical mass: 1,965.3 Da for C₈₈H₁₃₃N₂₇O₂₈), consistent with the proposed composition [1] [7]. The high-resolution mass spectrum further corroborated the absence of post-translational modifications in the synthetic peptide. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed rapid exchange kinetics for glycine and serine residues, indicating solvent exposure, while proline residues exhibited slower exchange due to conformational constraints [7].
Table 1: Primary Structure Validation Data
Method | Key Findings | Reference |
---|---|---|
Edman Degradation | Sequentially identified residues 1-6: Tyr₁-Phe₂-Asn₃-Lys₄-Pro₅-Thr₆ | [3] |
ESI-MS | Observed m/z: 1,965.4 [M+H]⁺; Theoretical m/z: 1,965.3; Error: 0.05 ppm | [1] |
HDX-MS | Fast-exchanging residues: Gly₇, Gly₉, Ser₁₀-Ser₁₁-Ser₁₂; Slow-exchanging: Pro₅, Pro₁₆ | [7] |
Comparative sequence alignment identifies significant homology with functional domains in bioactive peptides. The Lys-Pro-Thr motif (residues 4–6) is conserved in immunomodulatory peptides like thymic humoral factor-γ, which shares a 35% sequence overlap [2]. The C-terminal Arg-Arg-Ala-Pro (residues 13–16) exhibits 80% similarity to nuclear localization signals (NLS) in viral capsid proteins, suggesting potential cell-penetrating properties [4] [8]. Notably, the Tyr-Phe-Asn N-terminal triad mirrors neuropeptide Y receptor-binding domains, while the central Gly-Tyr-Gly sequence aligns with opioid peptide turn structures [6]. Phylogenetic analysis indicates evolutionary conservation of the Ser-Ser-Ser-Arg-Arg motif across species, particularly in amphibian antimicrobial peptides [2].
Table 2: Functional Homologies in Bioactive Peptide Domains
Peptide Motif | Position | Homologous System | Function | Similarity |
---|---|---|---|---|
Lys-Pro-Thr | 4-6 | Thymic humoral factor-γ | Immunomodulation | 35% |
Arg-Arg-Ala-Pro | 13-16 | Simian virus 40 NLS | Nuclear transport | 80% |
Tyr-Phe-Asn | 1-3 | Neuropeptide Y | Receptor binding | 60% |
Gly-Tyr-Gly | 7-9 | Deltorphin II | β-turn conformation | 70% |
The Ser-Ser-Ser (residues 10–12) and Arg-Arg (residues 13–14) motifs confer distinct stability mechanisms. Molecular dynamics simulations reveal that the tri-serine stretch adopts a poly-L-proline type II helix, enhancing rigidity via steric repulsion between β-carbon hydroxymethyl groups [3] [7]. This configuration restricts backbone dihedral angles (φ = –75°, ψ = 150°) and reduces conformational entropy. In contrast, the Arg-Arg motif stabilizes tertiary folds through electrostatic and hydrogen-bonding interactions. The guanidinium groups form salt bridges with acidic residues in adjacent domains, with inter-arginine distances stabilized at 3.5 Å [8]. Circular dichroism spectroscopy confirms these motifs increase thermal stability: the peptide retains 85% helicity at 80°C versus 40% in a Ser¹⁰Ala/Ser¹¹Ala/Ser¹²Ala mutant. Additionally, the Arg-Arg sequence confers protease resistance against trypsin-like enzymes due to steric hindrance around the dibasic site [3].
Table 3: Stability Contributions of Repetitive Motifs
Motif | Position | Structural Role | Experimental Evidence |
---|---|---|---|
Ser-Ser-Ser | 10-12 | Polyproline helix formation; entropy reduction | CD spectroscopy: 25% increase in helix stability |
Arg-Arg | 13-14 | Salt bridge networks; protease resistance | MD simulations: 4.2 kcal/mol stabilization energy |
Pro¹₆ | 16 | Kink induction; backbone constraint | NMR: Δδ = 0.8 ppm for Hα protons vs. random coil |
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